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For Researchers, Scientists, and Drug Development Professionals

Introduction
S,S-Dimethyl sulfoximine is a versatile and increasingly important building block in medicinal

chemistry and drug discovery. Its unique physicochemical properties, including its ability to act

as a bioisostere for sulfone and sulfonamide groups, have led to its incorporation into several

clinical drug candidates, enhancing their pharmacokinetic and pharmacodynamic profiles.[1]

Rhodium-catalyzed imination of sulfoxides has emerged as a powerful and efficient method for

the synthesis of sulfoximines, offering mild reaction conditions and broad functional group

tolerance.[2][3] This document provides detailed application notes and experimental protocols

for the synthesis of S,S-Dimethyl sulfoximine via rhodium-catalyzed imination, tailored for

researchers in academia and the pharmaceutical industry.

Application in Drug Discovery
The S,S-dimethyl sulfoximine moiety is a key structural feature in a number of kinase

inhibitors that have entered clinical trials for the treatment of cancer. The sulfoximine group

often imparts improved solubility, metabolic stability, and target engagement compared to more

traditional functional groups.[4][5] Notable examples include:
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Roniciclib (BAY 1000394): A pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1,

CDK2, CDK4, and CDK9, leading to cell cycle arrest.[6][7]

Atuveciclib (BAY 1143572): A selective inhibitor of positive transcription elongation factor b

(P-TEFb), which is composed of CDK9 and Cyclin T1, playing a crucial role in the regulation

of transcription.[8][9]

Ceralasertib (AZD6738): A potent and selective inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway.

Data Presentation
The following tables summarize quantitative data for rhodium-catalyzed imination of various

sulfoxides to provide an expected range of yields and reaction conditions applicable to the

synthesis of S,S-Dimethyl sulfoximine.

Table 1: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines.
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Table 2: Deprotection of N-Protected Sulfoximines.
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Experimental Protocols
The following are general protocols for the synthesis of S,S-Dimethyl sulfoximine, adapted

from established literature procedures.

Protocol 1: Synthesis of N-Boc-S,S-Dimethyl
Sulfoximine
This protocol is adapted from the general procedure for rhodium-catalyzed carbamate transfer

to sulfoxides.[2]

Materials:
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Dimethyl sulfoxide (DMSO)

tert-Butyl carbamate (BocNH₂)

Dirhodium(II) acetate ([Rh₂(OAc)₄])

Iodobenzene diacetate (PhI(OAc)₂)

Magnesium oxide (MgO)

Dichloromethane (CH₂Cl₂)

Celite®

Silica gel

Procedure:

To a suspension of dimethyl sulfoxide (0.6 mmol, 1.0 equiv.), tert-butyl carbamate (0.9 mmol,

1.5 equiv.), magnesium oxide (2.4 mmol, 4.0 equiv.), and dirhodium(II) acetate (0.015 mmol,

2.5 mol%) in dichloromethane (6 mL) is added iodobenzene diacetate (0.9 mmol, 1.5 equiv.)

at room temperature.

The resulting mixture is stirred at 40 °C for 8 hours.

The reaction mixture is then filtered through a pad of Celite® and the filtrate is concentrated

under reduced pressure.

The resulting residue is purified by flash chromatography on silica gel to afford N-Boc-S,S-
dimethyl sulfoximine.

Protocol 2: Deprotection of N-Boc-S,S-Dimethyl
Sulfoximine to Yield S,S-Dimethyl Sulfoximine
This protocol describes a standard method for the removal of the Boc protecting group.[5]

Materials:
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N-Boc-S,S-dimethyl sulfoximine

Trifluoroacetic acid (TFA)

Dichloromethane (CH₂Cl₂)

Saturated sodium bicarbonate solution

Procedure:

N-Boc-S,S-dimethyl sulfoximine (1.0 equiv.) is dissolved in dichloromethane.

Trifluoroacetic acid (10 equiv.) is added dropwise to the solution at 0 °C.

The reaction mixture is stirred at room temperature for 1 hour.

The solvent is removed under reduced pressure.

The residue is dissolved in dichloromethane and washed with a saturated aqueous solution

of sodium bicarbonate.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to yield S,S-dimethyl sulfoximine.
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Synthesis of N-Protected S,S-Dimethyl Sulfoximine
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Caption: General workflow for the synthesis of S,S-Dimethyl Sulfoximine.
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Caption: Signaling pathways targeted by S,S-Dimethyl Sulfoximine-containing drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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